
Benzonitrile, 3-hydroxy-4-isopropyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzonitrile, 3-hydroxy-4-isopropyl- is an organic compound that belongs to the class of aromatic nitriles It is characterized by a benzene ring substituted with a nitrile group, a hydroxyl group, and an isopropyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of benzonitrile, 3-hydroxy-4-isopropyl- can be achieved through several methods. One common approach involves the reaction of 3-hydroxy-4-isopropylbenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime, followed by dehydration to yield the nitrile. The reaction conditions typically involve heating the mixture in the presence of a dehydrating agent such as phosphorus pentoxide or sulfuric acid.
Industrial Production Methods: Industrial production of benzonitrile, 3-hydroxy-4-isopropyl- may involve the ammoxidation of 3-hydroxy-4-isopropyltoluene. This process involves the reaction of the toluene derivative with ammonia and oxygen in the presence of a catalyst, typically a metal oxide, at elevated temperatures. The resulting nitrile is then purified through distillation or recrystallization.
Types of Reactions:
Oxidation: Benzonitrile, 3-hydroxy-4-isopropyl- can undergo oxidation reactions to form corresponding carboxylic acids or quinones.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine or triethylamine.
Major Products:
Oxidation: 3-hydroxy-4-isopropylbenzoic acid or 3-hydroxy-4-isopropylquinone.
Reduction: 3-hydroxy-4-isopropylbenzylamine.
Substitution: 3-alkoxy-4-isopropylbenzonitrile or 3-acetoxy-4-isopropylbenzonitrile.
Applications De Recherche Scientifique
Benzonitrile, 3-hydroxy-4-isopropyl- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitriles and hydroxyl groups.
Industry: Used in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of benzonitrile, 3-hydroxy-4-isopropyl- depends on its specific application. In general, the nitrile group can act as an electrophile, participating in nucleophilic addition reactions. The hydroxyl group can form hydrogen bonds, influencing the compound’s reactivity and interactions with other molecules. The isopropyl group can affect the compound’s steric properties, impacting its binding to molecular targets.
Comparaison Avec Des Composés Similaires
Benzonitrile, 4-hydroxy-: Similar structure but with the hydroxyl group in the para position.
Benzonitrile, 3-methoxy-4-isopropyl-: Similar structure but with a methoxy group instead of a hydroxyl group.
Benzonitrile, 3-hydroxy-4-methyl-: Similar structure but with a methyl group instead of an isopropyl group.
Uniqueness: Benzonitrile, 3-hydroxy-4-isopropyl- is unique due to the specific combination of functional groups, which imparts distinct chemical and physical properties
Propriétés
Formule moléculaire |
C10H11NO |
|---|---|
Poids moléculaire |
161.20 g/mol |
Nom IUPAC |
3-hydroxy-4-propan-2-ylbenzonitrile |
InChI |
InChI=1S/C10H11NO/c1-7(2)9-4-3-8(6-11)5-10(9)12/h3-5,7,12H,1-2H3 |
Clé InChI |
BSZVFYXOLIBPPN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=C(C=C(C=C1)C#N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


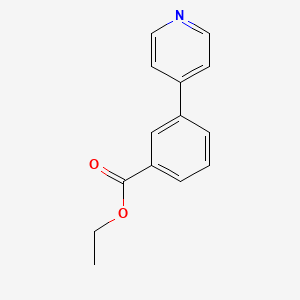
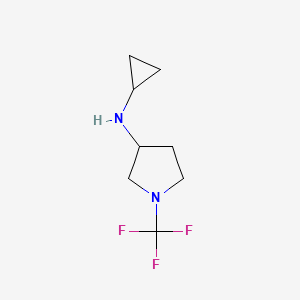

![7-(Bromomethyl)-2-methyl-2-azaspiro[4.4]nonane](/img/structure/B13965642.png)
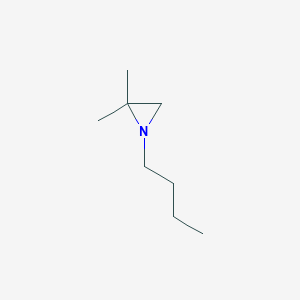
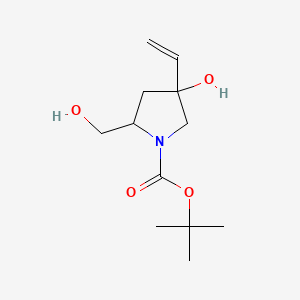
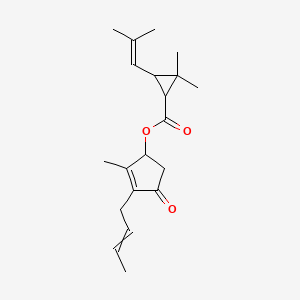
![7H-Oxazolo[3,2-C]pyrimidine](/img/structure/B13965679.png)
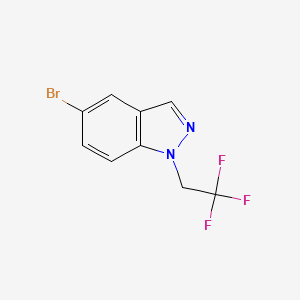
![4-amino-1-[(2R,3R,4S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidin-2-one](/img/structure/B13965695.png)
![(1,4-Dioxaspiro[4.5]decan-2-yl)methyl prop-2-enoate](/img/structure/B13965701.png)

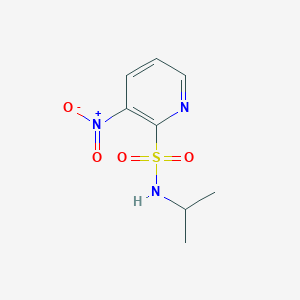
![2-(2-Amino-3-methylbutanoyl)-2-azaspiro[4.5]decane-8-carboxylic acid](/img/structure/B13965713.png)
